![molecular formula C20H23NO4 B2732113 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide CAS No. 1421506-66-2](/img/structure/B2732113.png)

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

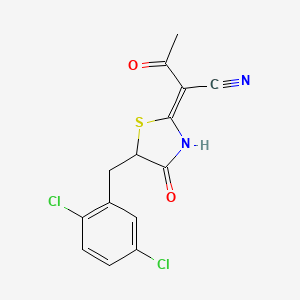

“N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide” is a synthetic compound . It contains 43 bonds in total, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound includes 41 atoms: 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a variety of bonds and groups, including aromatic bonds and a hydroxyl group .Physical and Chemical Properties Analysis

The molecular weight of this compound is approximately 307.393. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique

Polyketide Biosynthesis and Modification

Polyketides, derived from the biosynthesis involving N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide-like compounds, undergo various post-modification reactions. Research conducted on desert endophytic fungus Paraphoma sp. identified new polyketides, suggesting a biosynthetic pathway from polyketide synthesis with diverse modifications. This pathway's understanding could lead to advancements in the production and modification of valuable polyketides for medicinal and agricultural purposes (Li et al., 2018).

Antimicrobial Activity Exploration

Studies exploring the antimicrobial properties of metabolites related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide have been conducted. Although direct evidence of antimicrobial effects from these specific compounds is limited, research on similar metabolites from aquatic fungus Delitschia corticola and others has provided insights into the potential antimicrobial applications of naphthalene derivatives (Sun et al., 2011).

Sigma Receptor Binding and Antiproliferative Activity

Investigations into the binding affinity and selectivity of N-(6-methoxynaphthalen-1-yl) derivatives for sigma receptors have identified compounds with potent ligand activity, particularly for the sigma(1) receptor. These findings highlight the therapeutic potential of naphthalene derivatives in neuropharmacology and cancer therapy due to their antiproliferative activity in glioma cells, suggesting roles in tumor research and therapy (Berardi et al., 2005).

Supramolecular Assembly and Macroscopic Properties

Research on bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide chromophores, including those similar to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide, has revealed the impact of structural variations on self-assembly and macroscopic properties. These studies contribute to the understanding of how subtle changes in molecular structure can influence the behavior and assembly of organic materials, with implications for materials science and nanotechnology (Molla & Ghosh, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-24-17-9-16(10-18(11-17)25-2)19(22)21-13-20(23)8-7-14-5-3-4-6-15(14)12-20/h3-6,9-11,23H,7-8,12-13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYBEYLYLMITLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2732030.png)

![1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2732031.png)

![N-[4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2732033.png)

![2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone](/img/structure/B2732034.png)

![1-[(4-Fluorophenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2732037.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)

![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)

![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)

![4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2732048.png)

![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2732053.png)